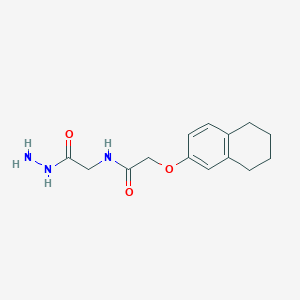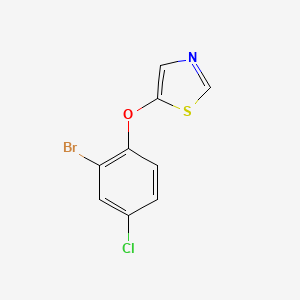
5-(2-Bromo-4-chlorophenoxy)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-4-chlorophenoxy)thiazole is a heterocyclic compound that contains both bromine and chlorine atoms attached to a phenoxy group, which is further connected to a thiazole ring Thiazole rings are known for their aromaticity and are found in various biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-chlorophenoxy)thiazole typically involves the reaction of 2-bromo-4-chlorophenol with thiazole derivatives. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide to dissolve the reactants and promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromo-4-chlorophenoxy)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-(2-Bromo-4-chlorophenoxy)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-4-chlorophenoxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The presence of bromine and chlorine atoms can also affect the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromothiazole: Similar structure but lacks the phenoxy group.
2-Bromo-4-chlorophenol: Contains the bromine and chlorine atoms but lacks the thiazole ring.
Thiazole Derivatives: Various thiazole derivatives with different substituents.
Uniqueness
5-(2-Bromo-4-chlorophenoxy)thiazole is unique due to the combination of the phenoxy group with bromine and chlorine atoms attached to a thiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H5BrClNOS |
|---|---|
Peso molecular |
290.56 g/mol |
Nombre IUPAC |
5-(2-bromo-4-chlorophenoxy)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrClNOS/c10-7-3-6(11)1-2-8(7)13-9-4-12-5-14-9/h1-5H |
Clave InChI |
YSCDCKISCYIALN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Br)OC2=CN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


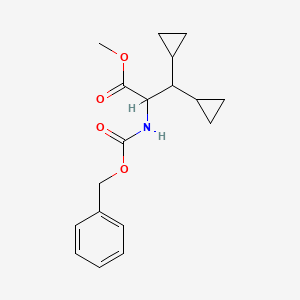

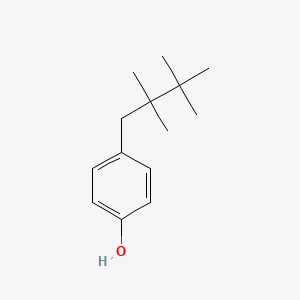
![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)
![1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13926271.png)

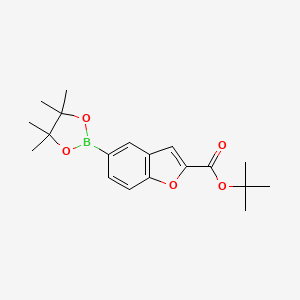
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)

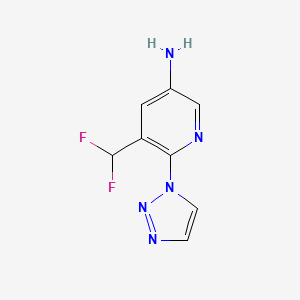

![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
